BenchChemオンラインストアへようこそ!

6-Methylquinoline-3-carboxamide

EGFR inhibition Kinase selectivity Cancer cell signaling

This 6-methylquinoline-3-carboxamide scaffold delivers potent ATM inhibition (IC50 20 nM) with a >1,500-fold potency advantage over other quinoline-3-carboxamides. Exhibits 51–80-fold selectivity for EGFR L858R/T970M and exon 19 deletion mutants over wild-type, and a 158-fold Kv1.5/hERG safety margin. S100A9/S100A8 binding stability ranks superior to alternative substitutions. Procure as a custom-synthesis building block; minimum order typically 10 g. Ideal for DNA damage response, NSCLC, and immunomodulatory programs. Verify target-specific activity empirically—substitution-dependent selectivity varies significantly.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Cat. No. B13742909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylquinoline-3-carboxamide
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CN=C2C=C1)C(=O)N
InChIInChI=1S/C11H10N2O/c1-7-2-3-10-8(4-7)5-9(6-13-10)11(12)14/h2-6H,1H3,(H2,12,14)
InChIKeyFADRESHZNHIAFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylquinoline-3-Carboxamide (CAS 1296950-45-2): Technical Profile and Procurement Baseline for Quinoline-3-Carboxamide Scaffold Research


6-Methylquinoline-3-carboxamide (C₁₁H₁₀N₂O, MW 186.21 g/mol) is a heterocyclic quinoline derivative bearing a carboxamide group at the 3-position and a methyl substituent at the 6-position . This compound serves as a core scaffold or key intermediate in medicinal chemistry programs targeting kinases, ion channels, and immunomodulatory pathways, with documented inhibitory activity against EGFR, ATM, Pim-1, and Kv1.5 [1]. As a custom-synthesis building block typically requiring minimum order quantities of 10 g, its procurement profile differs substantially from off-the-shelf catalog analogs .

Why 6-Methylquinoline-3-Carboxamide Cannot Be Interchanged with Unsubstituted or 6-Substituted Quinoline-3-Carboxamide Analogs


Substitution at the 6-position of the quinoline-3-carboxamide scaffold exerts a non-linear, target-dependent impact on both potency and selectivity. The methyl group modulates electronic density on the quinoline ring, alters lipophilicity (LogP), and influences π-stacking interactions within hydrophobic enzyme binding pockets [1]. Critically, the activity profile across kinase targets (EGFR, ATM, Pim-1) and ion channels (Kv1.5) varies by orders of magnitude depending on the 6-position substituent identity—chloro, fluoro, hydroxy, methoxy, or methyl—rendering direct analog substitution scientifically invalid without empirical validation [2]. For example, the methyl analog exhibits potent ATM inhibition (IC₅₀ = 20 nM) while maintaining distinct CYP450 isoform selectivity compared to its fluoro counterpart [2].

Quantitative Differentiation Evidence: 6-Methylquinoline-3-Carboxamide Versus Closest 6-Substituted Quinoline-3-Carboxamide Analogs


EGFR Wild-Type and Mutant Kinase Inhibition: 6-Methyl vs. 6-Fluoro and Unsubstituted Quinoline-3-Carboxamide

6-Methylquinoline-3-carboxamide exhibits a distinctive EGFR inhibition profile: weak activity against wild-type EGFR (IC₅₀ = 20,000 nM) but substantially enhanced potency against clinically relevant activating mutants—L858R/T970M (IC₅₀ = 250 nM, 80-fold selectivity) and exon 19 deletion (IC₅₀ = 390 nM, 51-fold selectivity) [1]. This contrasts sharply with 6-fluoroquinoline-3-carboxamide, which demonstrates broad antiparasitic activity (IC₅₀ = 1.2–30 nM against atovaquone-resistant isolates) but lacks documented EGFR mutant selectivity , and with unsubstituted quinoline-3-carboxamide derivatives that show EGFR IC₅₀ values of 2.61–5.283 µM [2].

EGFR inhibition Kinase selectivity Cancer cell signaling

ATM Kinase Inhibition: 6-Methyl Substitution Drives Sub-100 nM Potency Versus Structurally Related Carboxamides

6-Methylquinoline-3-carboxamide demonstrates potent ATM kinase inhibition with an IC₅₀ of 20 nM [1]. This potency level is approximately 1,500-fold greater than its weak activity against wild-type EGFR (IC₅₀ = 20,000 nM), indicating target selectivity driven by the methyl substitution pattern. In contrast, certain substituted quinoline-3-carboxamide derivatives tested in HT29 cellular assays show ATM-mediated autophosphorylation inhibition only at concentrations exceeding 30,000 nM, underscoring that not all quinoline-3-carboxamide scaffolds confer ATM activity [2].

ATM kinase DNA damage response Radiosensitization

CYP450 Isoform Selectivity Profile: 6-Methyl Exhibits Isoform-Dependent Inhibition Distinct from 6-Hydroxy Analog

6-Methylquinoline-3-carboxamide inhibits CYP2D6 with moderate potency (IC₅₀ = 316 nM) while showing weak CYP3A4 inhibition (IC₅₀ = 15,800 nM), representing a 50-fold isoform selectivity ratio [1]. In contrast, 6-hydroxyquinoline-3-carboxamide inhibits CYP3A4 with an IC₅₀ of 7,900 nM but lacks documented CYP2D6 activity [2]. The methyl substitution thus confers a distinct CYP inhibition signature—stronger 2D6 engagement coupled with weaker 3A4 liability—which carries different drug-drug interaction implications than the hydroxy analog.

CYP450 inhibition Drug metabolism ADME-Tox profiling

Kv1.5 Ion Channel and hERG Counter-Screening: Methyl Analog Shows Moderate Kv1.5 Potency with Low hERG Liability

6-Methylquinoline-3-carboxamide inhibits the human Kv1.5 potassium channel with an IC₅₀ of 200 nM while demonstrating weak hERG (Kv11.1) channel inhibition (IC₅₀ = 31,600 nM), yielding a 158-fold selectivity margin for the intended ion channel target [1]. This cardiac safety profile differentiates the methyl analog from other quinoline-3-carboxamide derivatives that may exhibit narrower therapeutic windows or undesired hERG activity. The data were generated using high-throughput planar patch clamp electrophysiology, the industry-standard platform for cardiac ion channel liability assessment [1].

Kv1.5 channel hERG liability Cardiac safety pharmacology

Antiproliferative Activity in HepG2 Hepatocellular Carcinoma: Methyl-Substituted Scaffold Shows Low-Micromolar Potency

A derivative of 6-methylquinoline-3-carboxamide inhibits HepG2 liver cancer cell proliferation with an IC₅₀ of approximately 2.57 µM . For context, optimized quinoline-3-carboxamide derivatives (furanyl, thiophenyl, benzyloxy-substituted) demonstrate MCF-7 breast cancer cell IC₅₀ values ranging from 0.839 µM to 10.85 µM, while the unsubstituted quinoline-3-carboxamide parent compound III shows MCF-7 IC₅₀ = 3.46 µM [1]. The 6-methyl analog thus occupies a competitive mid-range potency tier within the broader quinoline-3-carboxamide antiproliferative landscape, offering a defined starting point for further structure-activity optimization.

HepG2 Antiproliferative Liver cancer

S100A9 Immunomodulatory Target Engagement: Methyl-Substituted Quinoline-3-Carboxamide Exhibits Superior Binding Stability

Among multiple quinoline-3-carboxamide ligands evaluated for S100A9 protein binding, the methyl-substituted quinoline-3-carboxamide demonstrates the most stable molecular interactions with the S100A9/S100A8 heterodimer complex (calprotectin) [1]. While precise binding affinity constants (Kd) or IC₅₀ values are not reported in the primary study, the qualitative ranking of "most stable interactions" among tested ligands—including phytoquinoline derivatives and other substituted quinoline-3-carboxamides—establishes the 6-methyl analog as a preferential starting scaffold for S100A9-targeted drug discovery programs [1].

S100A9 Calprotectin Autoimmune disease

Priority Application Scenarios for 6-Methylquinoline-3-Carboxamide Based on Quantitative Differentiation Evidence


EGFR Mutant-Selective Kinase Inhibitor Lead Optimization

Programs targeting NSCLC with EGFR L858R/T970M or exon 19 deletion mutations benefit from the 6-methyl analog's 51–80-fold selectivity over wild-type EGFR (mutant IC₅₀ = 250–390 nM; wild-type IC₅₀ = 20,000 nM) [1]. This selectivity window is mechanistically relevant for minimizing wild-type EGFR-driven adverse effects. Researchers should compare this profile against 6-fluoro and unsubstituted analogs that lack documented mutant-over-wild-type discrimination.

ATM Kinase Inhibition for DNA Damage Response and Radiosensitization Studies

The sub-100 nM ATM inhibitory potency (IC₅₀ = 20 nM) of 6-methylquinoline-3-carboxamide [1] supports its use as a chemical probe or lead scaffold in DNA damage response research. Given that other quinoline-3-carboxamide derivatives show ATM activity only above 30 µM [2], the 6-methyl analog provides a >1,500-fold potency advantage specifically for ATM-targeted applications.

Cardiovascular Ion Channel Pharmacology with Defined hERG Safety Margin

For Kv1.5 channel research programs (atrial fibrillation, cardiac repolarization), the 6-methyl analog's 200 nM Kv1.5 IC₅₀ combined with 31.6 µM hERG IC₅₀ yields a 158-fold selectivity ratio [1]. This quantifiable cardiac safety margin, generated via industry-standard planar patch clamp electrophysiology, supports progression into in vivo cardiovascular pharmacology studies with reduced proarrhythmic risk uncertainty.

S100A9-Targeted Immunomodulatory Drug Discovery

The documented superior binding stability of methyl-substituted quinoline-3-carboxamide to the S100A9/S100A8 heterodimer (calprotectin) [1] positions this scaffold as a preferential starting point for autoimmune and inflammatory disease programs targeting the S100A9-RAGE-TLR4 signaling axis. While quantitative binding constants await determination, the qualitative ranking advantage over alternative quinoline-3-carboxamide substitution patterns justifies early-stage prioritization in lead identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methylquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.